7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features multiple halogen substitutions, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with a quinazolinone derivative.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or similar reagents under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to maximize yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce quinazolinone derivatives with different oxidation states.
Scientific Research Applications
7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets. The halogen atoms and the quinazolinone core can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-6-chloro-2-methyl-3H-quinazolin-4-one: Similar structure but lacks the chloromethyl and fluorine substitutions.
6-Chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: Similar but lacks the bromine substitution.
7-Bromo-6-chloro-2-(methyl)-8-fluoroquinazolin-4-ol: Similar but has a methyl group instead of a chloromethyl group.
Uniqueness
7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol: is unique due to its specific combination of halogen substitutions and the presence of a chloromethyl group. These features can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H4BrCl2FN2O |
---|---|
Molecular Weight |
325.95 g/mol |
IUPAC Name |
7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4BrCl2FN2O/c10-6-4(12)1-3-8(7(6)13)14-5(2-11)15-9(3)16/h1H,2H2,(H,14,15,16) |
InChI Key |
BYYQFFPZCGHUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(NC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.